1,2-dibenzylhydrazine Dihydrochloride
Description
Properties
Molecular Formula |
C14H18Cl2N2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
1,2-dibenzylhydrazine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H |
InChI Key |
IZLWSUOBGQVHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Ionic Hydrogenation of Azines
A recent and efficient method involves the ionic hydrogenation of azines, which are readily available precursors, to yield 1,2-dialkylhydrazines including this compound. This method was described by Perdicchia et al. (2023) and is characterized by:
- Use of amine borane complexes (e.g., trimethylamine borane, NMe₃·BH₃) as the reducing agent.
- The reaction is conducted in toluene under vigorous stirring.
- Hydrogen chloride gas (HCl) is generated in situ by controlled addition of concentrated hydrochloric acid to sulfuric acid and bubbled through the reaction mixture.
- The azine is protonated first, facilitating hydride transfer from the amine borane to the C=N bond.
- The reduction proceeds rapidly, typically within minutes to hours.
- The product precipitates as the dihydrochloride salt, which is isolated by centrifugation and washing.
This method offers:
- Almost quantitative yields for 1,2-dialkylhydrazines.
- Operational simplicity in isolation and purification.
- Good tolerance to functional groups.
- The product is isolated as a stable hydrochloride salt, improving safety and storage.
Table 1. Summary of Ionic Hydrogenation Conditions and Yields for 1,2-Dialkylhydrazines
| Parameter | Condition/Result |
|---|---|
| Solvent | Toluene |
| Reducing agent | NMe₃·BH₃ (2 equiv) |
| Acid gas | HCl gas generated from HCl (37%) + H₂SO₄ (98%) |
| Reaction temperature | Room temperature |
| Reaction time | Fast (minutes to hours) |
| Product isolation | Precipitation as hydrochloride salt, centrifugation |
| Typical yields | Near quantitative (90-99%) |
This method was successfully applied to ketazines and aldazines, including the precursor to this compound, with yields close to quantitative and minimal side reactions.
Reduction of Hydrazine Derivatives and Salt Formation
Another classical approach involves the synthesis of 1,2-dibenzylhydrazine derivatives by reduction of hydrazine salts or direct alkylation of hydrazine, followed by conversion to hydrochloride salts. This method often uses:
- Hydrazine hydrochloride or other hydrazine acid salts as starting materials.
- Alkylation with benzyl halides or related reagents.
- Subsequent purification and crystallization as dihydrochloride salts.
The process typically requires:
- Controlled temperature (room temperature to reflux).
- Suitable solvents such as alcohols (methanol, ethanol) or aromatic solvents (toluene, benzene).
- Isolation by filtration or crystallization.
This approach is well-documented in older patents and literature, emphasizing the use of acid salts for better handling and isolation.
Catalytic Hydrogenolysis of Protected Precursors
In more complex synthetic schemes, 1,2-dibenzylhydrazine derivatives can be obtained by catalytic hydrogenolysis of protected bicyclic precursors. For example:
- Benzyl-protected hydrazine derivatives undergo Rhodium(I)-catalyzed cyclohydrocarbonylation.
- Subsequent catalytic hydrogenolysis with palladium on carbon (Pd/C) or Pearlman’s catalyst under hydrogen atmosphere removes benzyl groups and reduces double bonds.
- The resulting hydrazine is isolated as the hydrochloride salt by acid treatment.
This method is useful for selective functionalization and diversification but is more complex and less direct than ionic hydrogenation.
Detailed Research Findings and Mechanistic Insights
Mechanism of Ionic Hydrogenation
- Initial protonation of the azine nitrogen activates the C=N bond.
- Hydride transfer from the amine borane to the protonated azine reduces the C=N bond to the hydrazine.
- The intermediate hydrazone undergoes further protonation and reduction to the 1,2-dialkylhydrazine.
- The hydrazine is protonated by HCl to form the dihydrochloride salt, which precipitates.
- The byproduct trimethylamine boron dichloride (NMe₃·BH₂Cl) reacts with carboxylic acids in situ to form acyloxyboranes, which can selectively acylate hydrazine hydrochlorides to form hydrazides without diacylation side-products.
Selectivity and Yield Optimization
- The reaction is highly selective for monoacylation when carboxylic acids are present.
- Bulkier carboxylic acids reduce yield but maintain selectivity.
- Ketazines are inert to acylation, confirming the selectivity mechanism.
- The procedure avoids isolation of intermediates, streamlining the synthesis.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Ionic Hydrogenation of Azines | Azine + NMe₃·BH₃ + HCl gas, toluene, rt | 90-99% | Fast, high yield, simple isolation | Requires HCl gas generation setup |
| Alkylation of Hydrazine Salts | Hydrazine acid salts + benzyl halides, alcohol solvents | Moderate to high | Well-established, scalable | Multi-step, purification needed |
| Catalytic Hydrogenolysis | Protected precursors + Pd/C or Rh catalysts, H₂ atmosphere | Moderate to high | Allows functionalization, selective | More complex, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
1,2-dibenzylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduction products.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction may produce hydrazines .
Scientific Research Applications
Pharmacological Applications
-
Inhibitory Activity : Recent studies have highlighted the compound's potential as a multitarget inhibitor. It has shown significant inhibitory activity against several biological receptors, including:
- Ecdysone Receptor (EcR) : This receptor is crucial in insect development and metabolism. In silico docking studies indicate that 1,2-dibenzylhydrazine can effectively bind to this receptor, suggesting its potential use as an insect growth regulator .
- Urease : This enzyme plays a role in various diseases, including urinary tract infections and gastric ulcers. The compound has demonstrated promising inhibitory effects on urease activity, making it a candidate for therapeutic development .
- HIV Integrase : The ability of 1,2-dibenzylhydrazine to inhibit HIV integrase suggests its potential role in antiviral therapies .
- Antimicrobial Properties : The compound exhibits notable antimicrobial activity due to its ability to complex with metal ions such as cobalt and nickel. This property enhances its effectiveness against various microbial strains, positioning it as a candidate for developing new antimicrobial agents .
Organic Synthesis Applications
- Formation of Hydrazones : 1,2-Dibenzylhydrazine dihydrochloride serves as a versatile reagent in organic synthesis. It reacts with aromatic aldehydes to form hydrazones, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The reaction conditions can be optimized to achieve high yields of the desired products .
| Reaction | Product | Yield |
|---|---|---|
| 1,2-Dibenzylhydrazine + Benzaldehyde | Benzaldehyde dibenzylhydrazone | Up to 93% |
- Ionic Hydrogenation : An efficient synthetic method for producing 1,2-dialkylhydrazines involves ionic hydrogenation of azines. This method allows for rapid reaction times and high yields, demonstrating the utility of this compound in synthetic chemistry .
Case Studies
- A study on the inhibitory effects of 1,2-dibenzylhydrazine on EcR revealed that it could serve as an effective lead compound for developing insecticides aimed at pest control without harming non-target species .
- In another case, the compound's interaction with urease was analyzed using molecular modeling techniques. The results indicated that derivatives of 1,2-dibenzylhydrazine might offer a new approach to treating urease-related infections .
Mechanism of Action
The mechanism of action of 1,2-dibenzylhydrazine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates that interact with biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Structural and Functional Differences
Hydrazine derivatives vary significantly in biological activity and applications based on substituent groups. Below is a comparative analysis of key compounds:
Key Research Findings
- Carcinogenicity: 1,2-Dimethylhydrazine dihydrochloride is a well-characterized carcinogen. Chronic exposure in mice (0.001% in drinking water) caused angiosarcomas in 89–98% of subjects, with dose-dependent tumor latency . Its methyl groups likely undergo metabolic activation to DNA-alkylating agents, driving carcinogenesis . In contrast, this compound lacks robust carcinogenicity data, though its benzyl substituents may hinder metabolic activation, reducing toxicity .
Synthetic Utility :
- Species-Specific Effects: 1,2-Dimethylhydrazine dihydrochloride exhibits species-dependent outcomes.
- Toxicity Data Gaps: 1,2-Diphenylhydrazine lacks comprehensive studies despite structural similarity to carcinogenic hydrazines. The ATSDR highlights insufficient data on its health effects .
Mechanistic Insights
- Steric and Electronic Effects: Benzyl and phenyl groups introduce steric bulk and electron-withdrawing properties, reducing nucleophilic reactivity compared to methyl-substituted hydrazines. This may explain the lower carcinogenicity of benzyl derivatives .
- Metabolic Pathways : Methyl groups in 1,2-dimethylhydrazine dihydrochloride are metabolized into methyldiazonium ions, which alkylate DNA, whereas bulkier substituents (benzyl, benzoyl) resist such activation .
Biological Activity
1,2-Dibenzylhydrazine dihydrochloride (DBH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of DBH, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a hydrazine derivative characterized by the presence of two benzyl groups attached to the hydrazine moiety. The compound is typically synthesized through various methods involving hydrazine and benzyl halides, leading to its hydrochloride salt form for stability and solubility in biological assays.
Anticancer Activity
Research has indicated that DBH exhibits significant anticancer properties. A study demonstrated that DBH could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
DBH has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The compound disrupts bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
Neuroprotective Effects
DBH has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and neuronal apoptosis, potentially through the modulation of antioxidant enzymes.
The biological activity of DBH can be attributed to several mechanisms:
- Apoptosis Induction : DBH activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Antioxidant Activity : The compound enhances the activity of endogenous antioxidants, reducing oxidative stress in neuronal cells.
- Membrane Disruption : In microbial cells, DBH disrupts membrane integrity, leading to cell death.
Case Study 1: Anticancer Efficacy in Mice
A preclinical study evaluated the anticancer efficacy of DBH in a mouse model bearing human tumor xenografts. Mice treated with DBH showed a significant reduction in tumor volume compared to control groups, with minimal side effects observed.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial resistance profiles of pathogens treated with DBH. Results indicated that DBH could restore sensitivity in resistant strains when used in combination with conventional antibiotics.
Q & A
Q. How can computational models predict structure-activity relationships (SAR) for toxicity?
- Methodological Answer : Leverage QSAR tools (e.g., OECD Toolbox) to compare this compound with analogs like 1,2-diallylhydrazine. Input parameters should include electrophilicity indices, metabolic activation potential (via Cytochrome P450 isoforms), and DNA adduct formation metrics. Validate predictions against in vitro micronucleus assays and in vivo tumorigenicity data .
Data Gaps and Research Priorities
Q. What critical data gaps hinder human health risk assessment?
- Key Findings :
- No validated biomarkers for human exposure monitoring .
- Limited environmental monitoring data (water/air/soil) for exposure modeling .
- Insufficient mechanistic studies on genotoxicity (e.g., comet assays, γH2AX foci analysis) .
- Recommended Actions : Prioritize NIH/NIEHS grants for multi-omics studies (transcriptomics, metabolomics) and establish standardized analytical protocols via collaborations with EPA and ATSDR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
